molecular formula C9H9IO2 B110139 5-Ethyl-2-iodobenzoic acid CAS No. 1227856-43-0

5-Ethyl-2-iodobenzoic acid

Cat. No. B110139
CAS RN: 1227856-43-0
M. Wt: 276.07 g/mol
InChI Key: LTNQIVSSCMRNST-UHFFFAOYSA-N
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Description

5-Ethyl-2-iodobenzoic acid is a derivative of 2-iodobenzoic acid . 2-Iodobenzoic acid and its derivatives are important pharmaceutical and chemical raw materials, which are necessary for the synthesis of various high-iodine reagents . It is commonly used as a precursor for the synthesis of 2-Iodoxybenzoic acid (IBX) and Dess-Martin peridinane, which are used as mild oxidants .


Synthesis Analysis

The synthesis of 2-iodobenzoic acid can be achieved via the diazotization of anthranilic acid followed by a reaction with iodide . A practical method for the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants as efficient organocatalysts and reagents for various reactions using Oxone® in aqueous solution under mild conditions at room temperature has been reported .


Molecular Structure Analysis

The molecular formula of 2-iodobenzoic acid is C7H5IO2 . The structure of 2-iodobenzoic acid can be found in various databases .


Chemical Reactions Analysis

2-Iodobenzoic acid can be used as a reactant in the synthesis of oligo (m -phenylene ethynylenes), (±)-lycoricidine and various detoxifiers of organophosphorus nerve agents . Additionally, it is used as a precursor in the preparation of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) .


Physical And Chemical Properties Analysis

2-Iodobenzoic acid has a melting point of 230-233°C and is slightly soluble in water . It is primarily used as a precursor for the synthesis of various organic compounds .

Scientific Research Applications

Synthesis of Cyclic Hypervalent Iodine(III) Oxidants

5-Ethyl-2-iodobenzoic acid: is used in the synthesis of cyclic hypervalent iodine(III) oxidants. These oxidants serve as efficient organocatalysts and reagents for various reactions, including decarboxylative alkynylation and acylarylation, which are pivotal in organic synthesis .

Green Chemistry Applications

As a nonmetallic green oxidant, 5-Ethyl-2-iodobenzoic acid contributes to environmentally friendly chemical processes. It offers an alternative to traditional oxidants, reducing the ecological footprint of chemical synthesis .

Medicinal Chemistry

In medicinal chemistry, 5-Ethyl-2-iodobenzoic acid is instrumental in the synthesis of radioiodinated esters and amides. These compounds are crucial for developing diagnostic and therapeutic agents, particularly in the field of nuclear medicine .

Organic Detoxifiers Synthesis

This compound is a precursor in creating detoxifiers for organophosphorus nerve agents. Its reactivity with various substrates allows for the development of compounds that can neutralize toxic substances effectively .

Oxidizing Agent Precursor

5-Ethyl-2-iodobenzoic acid: acts as a precursor for preparing oxidizing agents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane. These agents are widely used in synthetic chemistry for oxidation reactions .

Sulfhydryl Group Detection in Proteins

It is also utilized as a reagent for detecting sulfhydryl groups in proteins. This application is significant in biochemistry for understanding protein structure and function .

Suzuki Reaction

In the Suzuki reaction, which is a cross-coupling method to form carbon-carbon bonds, 5-Ethyl-2-iodobenzoic acid is used to synthesize biaryl compounds. This is essential in pharmaceuticals and materials science .

Organocatalysis

Lastly, 5-Ethyl-2-iodobenzoic acid is employed in organocatalysis. It catalyzes various organic transformations, which is a cornerstone in the development of new synthetic methodologies .

Safety and Hazards

2-Iodobenzoic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, do not breathe dust, and do not ingest .

Future Directions

The future directions of 2-iodobenzoic acid research could involve exploring its use as a catalyst and reagent in various reactions, such as decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .

properties

IUPAC Name

5-ethyl-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNQIVSSCMRNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-iodobenzoic acid

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